molecular formula C8H6ClN3S B1321562 7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine CAS No. 352328-41-7

7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine

Cat. No. B1321562
M. Wt: 211.67 g/mol
InChI Key: UNAVSLNMFZKAMD-UHFFFAOYSA-N
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Patent
US07053070B2

Procedure details

A suspension of 1.0 g (5.2 mmol) of 2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one (Example 5) in 10 mL of phosphorus oxychloride is heated under reflux for 1 hour. The resulting solution is cooled and concentrated to give a solid, which is triturated with cold water and filtered to give 1.05 g of crude product. Recrystallization from acetonitrile lives 0.76 g (69%) of the product, mp 201-203° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:4]=[CH:5][C:6]2[CH:12]=[CH:11][C:10](=O)[NH:9][C:7]=2[N:8]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:10]1[CH:11]=[CH:12][C:6]2[CH:5]=[N:4][C:3]([S:2][CH3:1])=[N:8][C:7]=2[N:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CSC=1N=CC2=C(N1)NC(C=C2)=O
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
is triturated with cold water
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(N=C(N=C2)SC)N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.